molecular formula C28H29N5O3 B2782351 5-methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-70-4

5-methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2782351
CAS No.: 1021095-70-4
M. Wt: 483.572
InChI Key: VBJHEKBPXZVQNC-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H29N5O3 and its molecular weight is 483.572. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays a crucial role in neural crest development and is implicated in various diseases when mutated .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It has been shown to inhibit wild-type RET (WT RET) with an IC50 value of 0.4 nM . It also effectively inhibits several common RET oncogenic mutations .

Biochemical Pathways

The compound specifically inhibits RET signaling in cancer cells harboring RET mutations . This inhibition disrupts the downstream signaling pathways that drive the proliferation of these cancer cells .

Pharmacokinetics

The compound has a predicted boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . The compound’s pKa is predicted to be 14.33±0.10 .

Result of Action

In vitro studies have shown that the compound is more effective at inhibiting the proliferation of cells with RET mutations than other multi-kinase inhibitors . In vivo, the compound effectively inhibits xenograft tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer, without inhibiting VEGFR2 .

Action Environment

The compound is stable at 4°C . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.

Biological Activity

5-Methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazolo[4,3-c]pyridin core and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, anticancer effects, and potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C28H29N5O3C_{28}H_{29}N_{5}O_{3}, with a molecular weight of approximately 483.57 g/mol. The compound features a piperazine moiety and a phenylbutanoyl side chain, contributing to its biological activity and reactivity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-c]pyridin class exhibit significant biological activities. The following sections detail specific activities related to neuroprotection and anticancer properties.

Neuroprotective and Anti-neuroinflammatory Properties

Studies have suggested that derivatives of pyrazolo[4,3-c]pyridines may possess neuroprotective and anti-neuroinflammatory properties. These effects are hypothesized to arise from the compound's ability to modulate pathways involved in neuroinflammation and neuronal survival. For instance:

  • Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and promote anti-inflammatory responses in neuronal cells.
  • Case Studies : Similar compounds have demonstrated efficacy in models of neurodegenerative diseases, indicating potential therapeutic applications for 5-methyl-2-phenyl derivatives.

Anticancer Activity

The anticancer potential of 5-methyl-2-phenyl derivatives has been explored extensively. Research findings indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Apoptosis Induction : Studies show that the compound can activate caspase pathways leading to apoptosis in colorectal cancer cell lines such as DLD-1 and HT-29.
  • Cell Proliferation Inhibition : The IC50 values for related compounds suggest potent antiproliferative effects, with values as low as 0.15 µM noted for certain derivatives in cancer cell assays.
CompoundCell LineIC50 (µM)Mechanism
MM137DLD-10.39Caspase activation
MM124HT-290.19Mitochondrial membrane potential loss

Mechanistic Studies

Research has elucidated several mechanisms by which 5-methyl-2-phenyl derivatives exert their biological effects:

  • Caspase Activation : Activation of caspase-8 has been confirmed as a key event in the apoptotic process induced by these compounds.
  • Mitochondrial Dysfunction : Loss of mitochondrial membrane potential is a critical factor leading to apoptosis in treated cancer cells.

In Vitro Studies

In vitro studies have shown that these compounds can significantly reduce cell viability in various cancer cell lines through dose-dependent mechanisms:

  • Cell Viability Assays : Treatment with the compound resulted in decreased viability across multiple concentrations.
  • Flow Cytometry Analysis : Techniques such as Annexin V staining have been employed to confirm apoptotic cell death.

Properties

IUPAC Name

5-methyl-2-phenyl-7-[4-(4-phenylbutanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-30-19-23(26-24(20-30)28(36)33(29-26)22-12-6-3-7-13-22)27(35)32-17-15-31(16-18-32)25(34)14-8-11-21-9-4-2-5-10-21/h2-7,9-10,12-13,19-20H,8,11,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJHEKBPXZVQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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